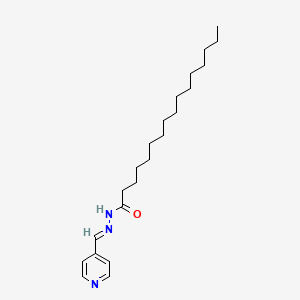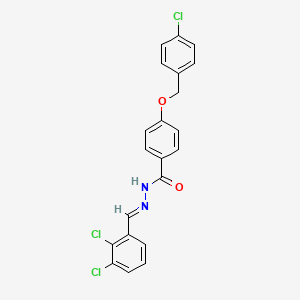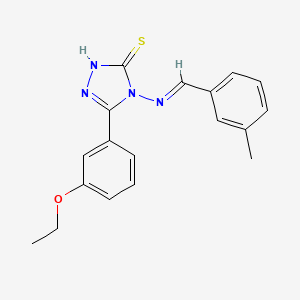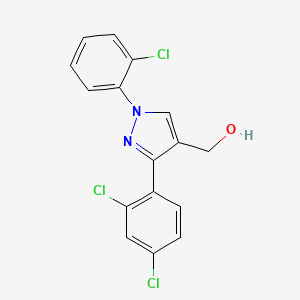![molecular formula C32H32N4O8S4 B12019290 3-({6-[(5E)-5-(3-{6-[(3-carboxyphenyl)amino]-6-oxohexyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}amino)benzoic acid](/img/structure/B12019290.png)
3-({6-[(5E)-5-(3-{6-[(3-carboxyphenyl)amino]-6-oxohexyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}amino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化学反応の分析
RCL L337021 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
RCL L337021 has several scientific research applications, including:
Chemistry: It is used in the study of organic synthesis and reaction mechanisms.
Biology: It is utilized in biochemical assays and molecular biology research.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The exact mechanism of action of RCL L337021 is not well-documented. like many organic compounds, it likely interacts with specific molecular targets and pathways within biological systems. The detailed molecular targets and pathways involved would require further research to elucidate .
類似化合物との比較
RCL L337021 can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
RCL L337022: Another compound with a similar molecular structure but different functional groups.
RCL L337023: A compound with similar applications but different reactivity.
特性
分子式 |
C32H32N4O8S4 |
|---|---|
分子量 |
728.9 g/mol |
IUPAC名 |
3-[6-[(5E)-5-[3-[6-(3-carboxyanilino)-6-oxohexyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoylamino]benzoic acid |
InChI |
InChI=1S/C32H32N4O8S4/c37-23(33-21-11-7-9-19(17-21)29(41)42)13-3-1-5-15-35-27(39)25(47-31(35)45)26-28(40)36(32(46)48-26)16-6-2-4-14-24(38)34-22-12-8-10-20(18-22)30(43)44/h7-12,17-18H,1-6,13-16H2,(H,33,37)(H,34,38)(H,41,42)(H,43,44)/b26-25+ |
InChIキー |
SESMTBSXIRXFSB-OCEACIFDSA-N |
異性体SMILES |
C1=CC(=CC(=C1)NC(=O)CCCCCN2C(=O)/C(=C\3/C(=O)N(C(=S)S3)CCCCCC(=O)NC4=CC=CC(=C4)C(=O)O)/SC2=S)C(=O)O |
正規SMILES |
C1=CC(=CC(=C1)NC(=O)CCCCCN2C(=O)C(=C3C(=O)N(C(=S)S3)CCCCCC(=O)NC4=CC=CC(=C4)C(=O)O)SC2=S)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12019217.png)
![2-[(3-chlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12019218.png)

![6-Benzyl-2-(3-ethoxy-4-propoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12019223.png)
![Ethyl 4-[({[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12019226.png)


![2-{[5-(4-tert-butylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B12019262.png)
![3-(4-chlorophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12019272.png)
![4-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12019276.png)
![4-({4-[(4-chlorobenzyl)oxy]phenyl}carbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12019282.png)

